3-(3-Nitrophenoxy)azetidine hydrochloride
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Overview
Description
3-(3-Nitrophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H11ClN2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a nitrophenoxy group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)azetidine hydrochloride typically involves the reaction of 3-nitrophenol with azetidine under specific conditions. One common method includes the use of a base to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The azetidine ring can be opened under reductive conditions, leading to the formation of linear amines.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of azetidine.
Reduction: Linear amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(3-Nitrophenoxy)azetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
3-(4-Nitrophenoxy)azetidine hydrochloride: A structural isomer with the nitro group in a different position.
3-(3-Aminophenoxy)azetidine hydrochloride: A derivative with an amino group instead of a nitro group
Uniqueness
3-(3-Nitrophenoxy)azetidine hydrochloride is unique due to the presence of both the nitrophenoxy group and the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-nitrophenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQZXWPBYVTJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719214 |
Source
|
Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-27-0 |
Source
|
Record name | Azetidine, 3-(3-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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